![molecular formula C19H22F3N3O B2595356 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380175-96-0](/img/structure/B2595356.png)
2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. This compound is a pyrimidine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
The mechanism of action of 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. This compound has been shown to bind to dopamine receptors and may act as an agonist or antagonist depending on the specific receptor subtype.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has various biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, this compound has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One area of interest is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. Additionally, this compound may be useful in the development of new treatments for anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 4-(trifluoromethyl)pyrimidine-2,5-diamine with 3-phenylpropyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with piperidine in the presence of sodium hydride and dimethylformamide to produce the final product.
科学研究应用
2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for various receptors, including dopamine receptors. Studies have shown that this compound has a high affinity for dopamine receptors and may be useful in the development of new drugs for the treatment of various neurological disorders.
属性
IUPAC Name |
2-[1-(3-phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c20-19(21,22)17-8-11-23-18(24-17)26-16-9-13-25(14-10-16)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,11,16H,4,7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYIMGZEXAGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

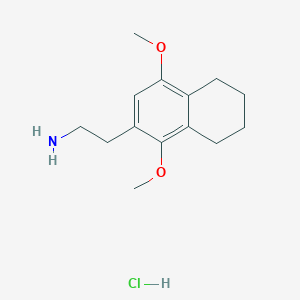
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2595275.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)


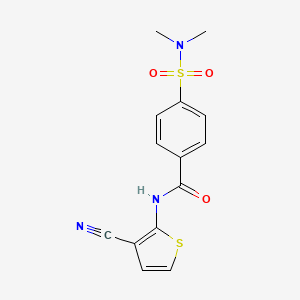
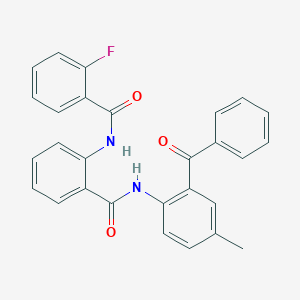
![2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2595288.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)
![2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide](/img/structure/B2595290.png)
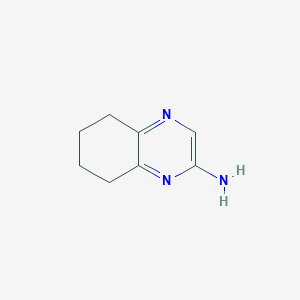
![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)
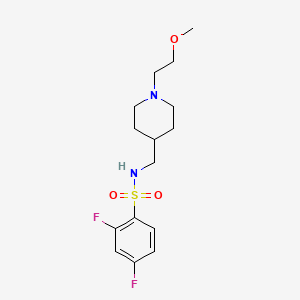
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea](/img/structure/B2595296.png)